Erinacine P is primarily isolated from the mycelium of Hericium erinaceus. This species has been extensively studied for its medicinal properties, particularly its potential benefits in treating neurodegenerative diseases and enhancing cognitive function. The production of erinacine P can be optimized through specific fermentation conditions that promote the growth of the mycelium.
Erinacine P is classified as a cyathane-type terpenoid. It is characterized by its complex molecular structure, which includes multiple cyclic and acyclic components typical of terpenoid compounds. This classification highlights its significance in the realm of natural products with therapeutic potential.
The synthesis of erinacine P can be achieved through both biotechnological and chemical methods. The biotechnological approach involves cultivating Hericium erinaceus under controlled conditions to maximize the yield of erinacine P. The traditional method includes:
The fermentation process can yield concentrations of erinacine P up to 184 mg/L after three days, indicating a rapid biosynthetic conversion into more complex derivatives like erinacine C . This highlights the dynamic nature of secondary metabolite production in fungal cultures.
Erinacine P has a complex molecular structure typical of cyathane-type terpenoids. Its precise molecular formula is CHO, featuring multiple rings and functional groups that contribute to its biological activity.
The structural elucidation has been supported by various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its unique arrangement of atoms and functional groups .
Erinacine P participates in several chemical reactions that lead to the formation of other bioactive compounds within the cyathane family. Notably, it can undergo glycosylation reactions to form xylosides, enhancing its solubility and bioactivity.
The transformation from erinacine P to other derivatives like erinacine A involves enzymatic processes facilitated by specific glycosyltransferases present in Hericium erinaceus. These reactions are critical for the compound's therapeutic effects on nerve growth factor synthesis .
The mechanism through which erinacine P exerts its effects primarily involves the stimulation of nerve growth factor synthesis. This process is crucial for neuronal survival, differentiation, and regeneration.
Research indicates that compounds derived from Hericium erinaceus, including erinacine P, activate signaling pathways associated with neuronal health. Specifically, they enhance the expression of genes related to neurotrophic factors, which are vital for neuronal maintenance and repair .
Erinacine P is typically a white to off-white solid at room temperature. Its solubility profile suggests it is soluble in organic solvents like ethyl acetate but less so in water.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity with various reagents can lead to the formation of derivatives that retain or enhance its biological activity .
Erinacine P has garnered attention for its potential applications in neuroscience and pharmacology due to its neuroprotective properties. It is being investigated for:
The biosynthesis of erinacine P is governed by a conserved eri gene cluster spanning ~20 kb in the Hericium erinaceus genome. This cluster encodes 15 core enzymes responsible for constructing the characteristic 5/6/7 tricyclic cyathane scaffold and its derivatives [2] [4] [8]. Key genes include:
Genomic analyses reveal that the eri cluster is transcriptionally active primarily in mycelia, with negligible expression in fruiting bodies. This tissue-specific regulation explains erinacine P's exclusive accumulation in submerged cultures [3] [5] [8]. Homologous gene clusters exist in related basidiomycetes (Cyathus striatus, Bondarzewia mesenterica), though H. erinaceus exhibits the highest enzymatic diversification for erinacine biosynthesis [2] [4].
Table 1: Core Enzymes in the Erinacine P Biosynthetic Gene Cluster
Gene | Protein Function | Role in Erinacine P Pathway |
---|---|---|
eriE | Geranylgeranyl diphosphate synthase | Supplies diterpenoid precursor (GGPP) |
eriG | UbiA-type terpene synthase | Cyclizes GGPP to cyatha-3,12-diene |
eriI | Cytochrome P450 monooxygenase | Hydroxylates C-14 of cyathane core |
eriC | Cytochrome P450 monooxygenase | Hydroxylates C-6 of cyathane core |
eriA | Cytochrome P450 monooxygenase | Hydroxylates C-12 of cyathane core |
eriM | FAD-dependent oxidase | Forms allyl aldehyde at C-12 |
eriJ | UDP-glycosyltransferase | Attaches xylose to hydroxylated aglycone |
Erinacine P biosynthesis initiates with EriG-catalyzed cyclization of geranylgeranyl pyrophosphate (GGPP) into cyatha-3,12-diene, the unfunctionalized cyathane backbone [2] [4]. Three P450 monooxygenases subsequently introduce hydroxyl groups:
The pivotal step involves EriM, an unclustered FAD-dependent oxidase that converts the C-12 hydroxyl into an α,β-unsaturated aldehyde group. This aldehyde moiety is essential for downstream non-enzymatic rearrangements and xylose conjugation [1] [2]. EriM exhibits broad substrate tolerance, accepting both hydroxylated and glycosylated intermediates. Finally, the glycosyltransferase EriJ attaches D-xylose to the C-14 hydroxyl via UDP-xylose, yielding erinacine P. EriJ demonstrates promiscuity toward sugar donors, occasionally forming "unnatural" glucosides or N-acetylglucosaminides when alternative nucleotides are present [1] [2].
Erinacine P serves as the biosynthetic precursor for neuroactive derivatives through pH-dependent and oxidative rearrangements:
In vitro biomimetic studies confirm that incubating erinacine P at pH 5.5 for 48 hours yields erinacine A (42%) and erinacine B (18%), mirroring in vivo conversions [2] [10]. Chemoenzymatic approaches using heterologously expressed EriJ in Saccharomyces cerevisiae enable efficient xylosylation of cyathane aglycones, streamlining erinacine P production for derivative synthesis [1] [2].
Table 2: Bioconversion Products from Erinacine P
Derivative | Transformation Process | Key Modifications | Yield (%) |
---|---|---|---|
Erinacine A | Acid-catalyzed intramolecular aldol condensation | Formation of fused 5/5 bicyclic system | 42 |
Erinacine B | Oxidative epoxidation/ring expansion | Epoxide at C-1/C-2; expanded lactone ring | 18 |
Erinacine C | NADPH-dependent ketoreduction | Reduction of C-6 carbonyl to hydroxyl | 65* |
*Yield reported from enzymatic reduction of erinacine A [6]
Erinacine P titers vary significantly with cultivation substrates, though eri gene expression remains largely unchanged, suggesting post-transcriptional regulation [3] [5] [6]:
Notably, erinacine P is undetectable in fruiting bodies due to silencing of the eri cluster, confirmed by RT-qPCR showing >90% downregulation of eriG and eriJ transcripts compared to mycelia [3] [5] [8].
Table 3: Substrate Optimization for Erinacine Production
Culture Condition | Erinacine P Titer | Key Metabolic Shifts |
---|---|---|
Complex media | 0.9 mg/g DW | Enhanced reduction to erinacine C |
Minimal media | 0.4 mg/g DW | Accumulation of erinacine Q (aglycone) |
High C/N ratio (>25:1) | 1.5 mg/g DW | Increased GGPP flux into cyathane pathway |
HEPES-buffered media | 1.2 mg/g DW | Stabilized pH for aldehyde formation |
Compounds Mentioned: Erinacine P, Erinacine A, Erinacine B, Erinacine C, Erinacine Q, Cyatha-3,12-diene, Geranylgeranyl pyrophosphate (GGPP)
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1